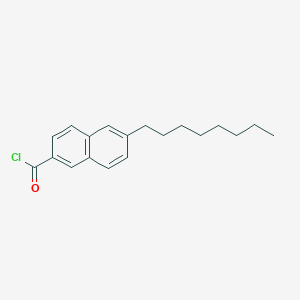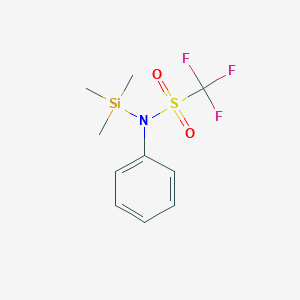
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its strong electron-withdrawing capabilities and its role as a triflating reagent. The compound’s molecular formula is C6H5N(SO2CF3)2, and it has a molecular weight of 357.25 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then filtered and washed with diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide.
Cycloaddition Reactions: The compound can react with sodium azide to form 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide.
Common Reagents and Conditions
Bromoacetonitrile: Used in substitution reactions.
Sodium Azide: Used in cycloaddition reactions.
Potassium Carbonate: Acts as a base in the reaction medium.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products Formed
N-(Cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide: Formed from substitution reactions.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a triflating reagent and in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and catalysts.
Wirkmechanismus
The compound exerts its effects primarily through its strong electron-withdrawing propertiesThe molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another strong electron-withdrawing compound used in similar applications.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A derivative formed through cycloaddition reactions.
Uniqueness
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
89902-40-9 |
|---|---|
Molekularformel |
C10H14F3NO2SSi |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-phenyl-N-trimethylsilylmethanesulfonamide |
InChI |
InChI=1S/C10H14F3NO2SSi/c1-18(2,3)14(9-7-5-4-6-8-9)17(15,16)10(11,12)13/h4-8H,1-3H3 |
InChI-Schlüssel |
YAIUBQLOQVPCLV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


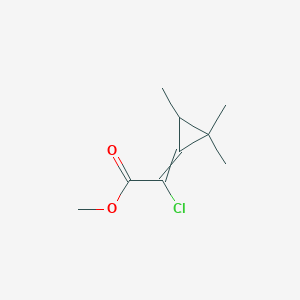
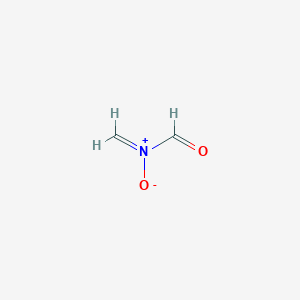
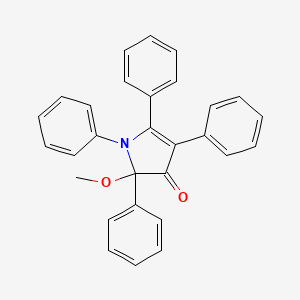
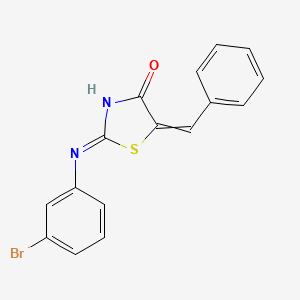
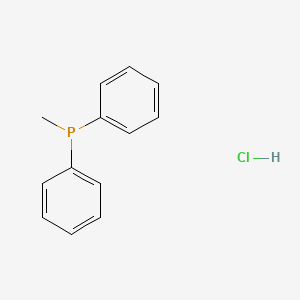
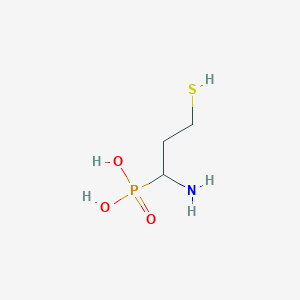
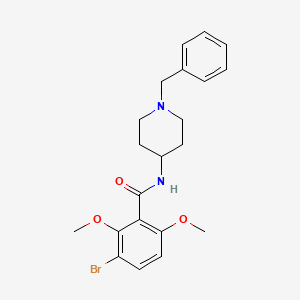

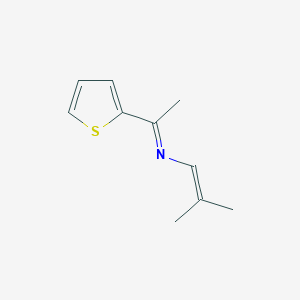
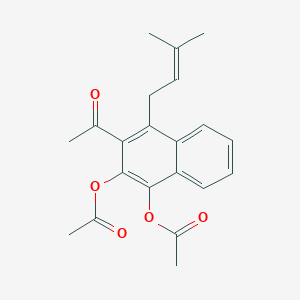
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)

